(-)-O-Desmethyl-N,N-bisdesmethylTramadol is a significant compound in the study of analgesics, particularly in relation to tramadol, an opioid pain medication. This compound is recognized for its pharmacological properties and is classified as a metabolite of tramadol, contributing to its analgesic effects. The chemical structure of this compound allows it to interact with opioid receptors, which is central to its mechanism of action.
The compound can be synthesized from tramadol through a series of demethylation reactions. It is often studied in the context of drug metabolism and pharmacokinetics, particularly in understanding how tramadol and its metabolites function within the body.
Chemically, (-)-O-Desmethyl-N,N-bisdesmethylTramadol belongs to the class of opioid analgesics. Its IUPAC name is 3-[(1R,2R)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol, and it has a molecular formula of with a molecular weight of 221.30 g/mol.
The synthesis of (-)-O-Desmethyl-N,N-bisdesmethylTramadol typically involves multiple steps, starting from tramadol itself. Key methods include:
The synthesis can be optimized for yield and purity using advanced techniques like continuous flow reactors and chromatography for purification. The reaction conditions must be carefully controlled to ensure the desired stereochemistry and minimize by-products.
The molecular structure of (-)-O-Desmethyl-N,N-bisdesmethylTramadol features a cyclohexyl ring with an amino group and a hydroxyl group attached to a phenolic structure.
This structure indicates that the compound has specific stereochemical configurations that are crucial for its biological activity.
(-)-O-Desmethyl-N,N-bisdesmethylTramadol can participate in various chemical reactions:
The outcomes of these reactions depend on specific conditions and reagents used. For instance:
These reactions are essential for modifying the compound for various applications in research and medicine.
The mechanism by which (-)-O-Desmethyl-N,N-bisdesmethylTramadol exerts its effects involves interaction with opioid receptors in the central nervous system. It acts primarily as an agonist at these receptors, inhibiting the release of neurotransmitters such as substance P and glutamate that are involved in pain transmission. This interaction results in an analgesic effect, reducing pain perception effectively.
The compound has specific physical properties that are relevant for its handling and application:
Key chemical properties include:
These properties are critical for laboratory handling and formulation into pharmaceutical products.
(-)-O-Desmethyl-N,N-bisdesmethylTramadol is utilized in various scientific contexts:
Research focuses on its potential as an analgesic for patients who do not respond well to conventional tramadol therapy. Its unique pharmacological profile may offer new avenues for pain management strategies.
(-)-O-Desmethyl-N,N-bisdesmethyltramadol (commonly abbreviated as M5) is a tertiary metabolite of tramadol formed through sequential phase I oxidative reactions. Tramadol, administered as a racemic mixture of (+)-(1R,2R) and (−)-(1S,2S) enantiomers, undergoes stepwise demethylation:
Table 1: Key Metabolic Pathways Leading to (-)-M5 Formation
Precursor Metabolite | Catalyzing CYP Enzymes | Reaction Type | Product Stereochemistry |
---|---|---|---|
(-)-M1 | CYP3A12 (Canine), CYP3A4 (Human), CYP2C21 (Canine) | N-demethylation | (-)-M5 |
(-)-M2 | CYP2D15 (Canine), CYP2D6 (Human) | O-demethylation | (-)-M5 |
(-)-Tramadol | Sequential CYP2D + CYP3A/CYP2C | O-demethylation + N-demethylation | (-)-M5 |
The formation of (-)-M5 is critically dependent on specific cytochrome P450 isoforms, exhibiting distinct substrate preferences and catalytic efficiencies:
Table 2: CYP Isoform Kinetic Parameters in (-)-M5 Formation Pathways (Representative Data)
CYP Isoform | Species | Primary Substrate | Reaction | Apparent Km (µM)* | Relative Contribution (%) |
---|---|---|---|---|---|
CYP2D15 | Canine | (-)-M2 | O-demethylation → M5 | Low (<10) | ~80-90% (M2→M5) |
CYP2D6 | Human | (-)-M2 | O-demethylation → M5 | Low (~5-15) | ~60-75% (M2→M5) |
CYP3A12 | Canine | (-)-M1 | N-demethylation → M5 | Moderate-High | ~40-50% (M1→M5) |
CYP3A4 | Human | (-)-M1 | N-demethylation → M5 | Moderate-High | ~50-70% (M1→M5) |
CYP2C21 | Canine | (-)-M1 | N-demethylation → M5 | Moderate (~20-40) | ~40-60% (M1→M5) |
CYP2B11 | Canine | (-)-Tramadol | N-demethylation → M2 | High (>100) | Minor for M5 (forms M2) |
Apparent Km values are approximations based on microsomal studies; actual values vary based on experimental conditions [1] [2] [5].
The metabolism of tramadol and its metabolites exhibits significant enantioselectivity, directly influencing the formation kinetics of (-)-M5:1. Enzyme Enantiopreference:- CYP2D15/CYP2D6: While metabolizing both enantiomers of tramadol to M1 and M2 to M5, these isoforms often show kinetic differences (Vmax/Km) between the (+)- and (-)-enantiomers. Dog liver microsome studies indicate similar rates of M1 formation from (+)-tramadol and (-)-tramadol, suggesting limited stereoselectivity for the initial O-demethylation step by CYP2D15 [1] [2].- CYP3A12/CYP3A4 & CYP2B11: These isoforms responsible for N-demethylation (tramadol→M2; M1→M5) also demonstrate minimal stereoselectivity for the substrates tramadol and M1 [1] [2].2. Downstream Stereochemistry: The stereochemical configuration of the parent tramadol molecule is retained through its metabolic transformations. (-)-Tramadol is metabolized to (-)-M1 and (-)-M2, which are subsequently metabolized to (-)-M5. The chirality at the two carbon centers (1S,2S in the (-)-enantiomers) is preserved throughout these demethylation reactions [1] [5].3. Pharmacological Relevance of (-)-M5: While M1 exhibits high µ-opioid receptor affinity (particularly the (+)-enantiomer), and M2 is considered inactive, the pharmacological activity of M5 enantiomers is less well characterized. Its formation represents a significant deactivation pathway for the active (-)-M1 metabolite, diverting it away from exerting opioid effects [5].
Significant interspecies differences in CYP isoform expression, activity, and kinetics profoundly impact the formation rates and plasma concentrations of (-)-M5:1. Formation Rate of M1 (Key Precursor):- Dogs: Exhibit the lowest rate of tramadol O-demethylation (M1 formation) among the species studied. Dog liver microsomes form M1 3.9-fold slower than cats but 7-fold faster than humans. Consequently, precursor availability for (-)-M5 formation via M1 N-demethylation is limited [1] [2] [6].- Cats: Demonstrate the highest rate of tramadol O-demethylation (M1 formation), leading to significantly higher plasma M1 concentrations. This provides ample substrate for potential M5 formation via N-demethylation [1] [2].- Humans: Show an intermediate rate of M1 formation compared to dogs and cats.2. Formation Rate of M2 (Alternative Precursor):- Dogs: Exhibit the highest rate of tramadol N-demethylation (M2 formation). Dog liver microsomes form M2 4.8-fold faster than cats and 19-fold faster than humans [1] [2]. This creates a large pool of M2 substrate available for O-demethylation to M5.- Cats & Humans: Both species form M2 at significantly lower rates than dogs.3. Dominant Pathways to M5:- Dogs: Due to the high M2 formation rate and the activity of CYP2D15, the M2 → M5 (O-demethylation) pathway is likely a significant route for (-)-M5 formation. The M1 → M5 (N-demethylation) pathway also occurs but may be constrained by lower M1 precursor levels compared to cats [1] [5].- Cats: High M1 formation suggests the M1 → M5 (N-demethylation) pathway may be more prominent, although overall M5 formation kinetics in cats are less well documented.- Humans: Both M1→M5 (via CYP3A4/CYP2C9) and M2→M5 (via CYP2D6) pathways contribute. Genetic polymorphisms (e.g., CYP2D6 PM/UM status) significantly influence flux through the M2→M5 pathway [8].4. Overall M5 Exposure: Pharmacokinetic studies in dogs show M5 is often the major circulating and excreted tramadol metabolite, reflecting the high rates of both primary demethylation steps (especially N-demethylation) and the subsequent secondary demethylation [5] [6]. In contrast, humans typically show lower relative plasma concentrations of M5 compared to M1 and M2 conjugates.
Table 3: Species Comparison of Key Metabolic Fluxes Impacting (-)-M5 Formation
Metabolic Parameter | Canine | Feline | Human |
---|---|---|---|
Tramadol → M1 (O-demethylation) Rate | Low (3.9x↓ vs feline; 7x↑ vs human) | High (Baseline) | Intermediate (7x↓ vs canine) |
Tramadol → M2 (N-demethylation) Rate | High (4.8x↑ vs feline; 19x↑ vs human) | Low (4.8x↓ vs canine) | Low (19x↓ vs canine) |
Major CYP for M1 Formation | CYP2D15 | Presumed CYP2D-like | CYP2D6 |
Major CYP for M2 Formation | CYP2B11, CYP3A12 | Presumed CYP3A/CYP2B-like | CYP2B6, CYP3A4 |
Major CYP for M1 → M5 (N-dem) | CYP3A12, CYP2C21 | Not Well Studied | CYP3A4, CYP2C9 |
Major CYP for M2 → M5 (O-dem) | CYP2D15 | Not Well Studied | CYP2D6 |
Relative Plasma [M5] | High (Often major metabolite) | Moderate (High [M1] dominates) | Moderate/Low (Varies) |
Data synthesized from liver microsome studies and pharmacokinetic analyses [1] [2] [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1